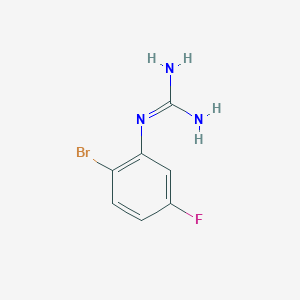

1-(2-Bromo-5-fluorophenyl)guanidine

Beschreibung

1-(2-Bromo-5-fluorophenyl)guanidine is a synthetic guanidine derivative featuring a phenyl ring substituted with bromine and fluorine at the 2- and 5-positions, respectively. Guanidine derivatives are of significant interest due to their diverse biological activities, including ion channel modulation and enzymatic inhibition.

Eigenschaften

Molekularformel |

C7H7BrFN3 |

|---|---|

Molekulargewicht |

232.05 g/mol |

IUPAC-Name |

2-(2-bromo-5-fluorophenyl)guanidine |

InChI |

InChI=1S/C7H7BrFN3/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3H,(H4,10,11,12) |

InChI-Schlüssel |

YCAYIQBFVZRPNC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)N=C(N)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of 1-(2-Bromo-5-fluorophenyl)guanidine begins with the preparation of 2-bromo-5-fluoroaniline , which serves as the aromatic amine precursor. A robust and well-documented method involves a multi-step sequence starting from 4-fluoroaniline, as detailed in a Chinese patent (CN112110824A):

- Acetylation of 4-fluoroaniline to form 4-fluoroacetanilide.

- Nitration of 4-fluoroacetanilide using concentrated sulfuric acid and fuming nitric acid to yield 2-nitro-4-fluoroacetanilide.

- Diazotization and bromination of 2-nitro-4-fluoroacetanilide with sodium nitrite and a brominating agent under acidic conditions to form 2-bromo-5-fluoronitrobenzene.

- Reduction of the nitro group in 2-bromo-5-fluoronitrobenzene using iron powder and acetic acid to obtain 2-bromo-5-fluoroaniline.

This sequence achieves high yields at each step (above 90%) and provides a reliable route to the key intermediate (see Table 1 for yields and conditions summary).

Detailed Reaction Conditions and Yields

| Step | Reaction Description | Key Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetylation of 4-fluoroaniline | Acylating reagent in solvent | 4-Fluoroacetanilide | Not specified | Protects amine for nitration |

| 2 | Nitration of 4-fluoroacetanilide | Conc. H2SO4, fuming HNO3, 0-10 °C, DCM solvent | 2-Nitro-4-fluoroacetanilide | 95.9 | Temperature control critical |

| 3 | Diazotization and bromination | NaNO2, acidic conditions, HBr, CuBr catalyst, 40-55 °C | 2-Bromo-5-fluoronitrobenzene | 96.2 | Diazonium salt intermediate |

| 4 | Reduction of nitro group | Fe powder, acetic acid, ethanol solvent, 80-85 °C | 2-Bromo-5-fluoroaniline | Not specified | Vacuum distillation and pH adjustment |

Table 1: Summary of the preparation of 2-bromo-5-fluoroaniline from 4-fluoroaniline

Analytical and Characterization Data

The synthesized 1-(2-Bromo-5-fluorophenyl)guanidine is typically characterized by:

- Melting Point: Consistent with literature values for arylguanidines (~160–165 °C for trifluoroacetate salt).

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR signals corresponding to aromatic protons and guanidine NH protons (singlets around δ 10–11 ppm).

- ^13C NMR showing characteristic guanidine carbon signals (~160 ppm).

- Infrared Spectroscopy (IR):

- NH stretching bands near 3170 cm⁻¹.

- Guanidine C=N stretching around 1500 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS):

- Molecular ion peak consistent with the molecular formula C7H7BrFN3.

These data confirm the successful synthesis and purity of the target compound.

Comparative Notes and Considerations

- The preparation of the 2-bromo-5-fluoroaniline intermediate is critical and involves multi-step aromatic substitution and reduction reactions, necessitating careful control of temperature and reagent stoichiometry to achieve high yields and purity.

- Guanidine introduction via Boc-protected guanylating agents is preferred for better handling and selectivity, avoiding harsh conditions that might degrade sensitive substituents like bromine and fluorine.

- The use of trifluoroacetic acid for deprotection is a mild and effective method to liberate the free guanidine group without side reactions.

- Alternative guanylation reagents such as S-methylisothiourea derivatives provide versatility and have been demonstrated in related phenylguanidine syntheses.

Analyse Chemischer Reaktionen

1-(2-Bromo-5-fluorophenyl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction: The guanidine moiety can undergo oxidation to form urea derivatives or reduction to yield amine derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-5-fluorophenyl)guanidine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Guanidine derivatives vary widely based on substituents attached to the aromatic ring. Key structural analogues include:

Key Observations :

- Electron-withdrawing vs.

- Heterocyclic cores : Compounds like 2GBI and benzothiazolylguanidine exhibit higher potency in proton channel inhibition due to conjugated aromatic systems, which stabilize interactions with hydrophobic pockets .

Sodium Channel Modulation

Proton Channel Inhibition

- 2GBI and 1-(1,3-benzothiazol-2-yl)guanidine : These exhibit IC₅₀ values of 38 µM and similar ranges, respectively, for HV1 proton channel inhibition. Activity depends on conjugated guanidine groups and aromatic ring electronics .

- Halogenated analogues : The bromo-fluoro substitution pattern in 1-(2-Bromo-5-fluorophenyl)guanidine may mimic the electronic effects of 2GBI’s benzimidazole, though steric differences could reduce affinity.

Physicochemical Properties

- This could limit cell permeability unless formulated with carriers .

- Spectral Characteristics: NMR studies of similar guanidine derivatives (e.g., 1-(5-aminopentyl)guanidine) reveal distinct NH proton resonances (δH ~8.01) and HMBC correlations for structural elucidation, suggesting analogous spectral features for the target compound .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromo-5-fluorophenyl)guanidine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated aromatic precursors. For example, bromo-fluoro-phenyl intermediates (e.g., 5-bromo-2-fluorophenylacetic acid or 5-bromo-2-fluoropyridine derivatives) can be functionalized via nucleophilic substitution or transition metal-catalyzed coupling reactions to introduce the guanidine group .

- Key Steps :

Precursor Preparation : Use bromo-fluoro-substituted benzene/pyridine derivatives (e.g., CAS 766-11-0 for 5-bromo-2-fluoropyridine) .

Guanidine Introduction : Employ guanidinylation reagents like 1,3-bis(tert-butoxycarbonyl)guanidine under controlled pH and temperature to minimize side reactions .

Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use /-NMR to verify aromatic proton environments and guanidine group integration. Mass spectrometry (HRMS) confirms molecular weight (e.g., expected m/z for CHBrFN: ~246.97) .

- Physicochemical Profiling :

- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 2–9) to identify optimal solvents for biological assays.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What safety protocols are essential for handling 1-(2-Bromo-5-fluorophenyl)guanidine?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent halogenated byproduct formation .

Advanced Research Questions

Q. How does the bromo-fluoro substitution pattern influence the compound’s interaction with biological targets?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess halogen bonding with protein active sites. The electron-withdrawing fluorine may enhance binding affinity to kinases or GPCRs, while bromine increases hydrophobic interactions .

- Experimental Validation : Compare bioactivity of 1-(2-Bromo-5-fluorophenyl)guanidine with non-halogenated analogs in enzyme inhibition assays (e.g., IC determination) .

Q. What strategies can resolve contradictions in reported biological activities of guanidine derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically review datasets to identify variables (e.g., cell line specificity, assay conditions). For example, discrepancies in cytotoxicity may arise from differences in cell permeability or metabolic activation .

- Dose-Response Profiling : Use orthogonal assays (e.g., ATP quantification vs. apoptosis markers) to confirm mechanism-specific effects .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- Formulation Studies :

pH Adjustment : Buffer solutions (pH 6–7) to reduce guanidine group hydrolysis.

Coamorphous Systems : Combine with polymers (e.g., polyvinylpyrrolidone) to enhance solubility and thermal stability .

- Analytical Monitoring : LC-MS/MS to track degradation products (e.g., bromo-fluoro-aniline) in simulated gastric fluid .

Q. What role does 1-(2-Bromo-5-fluorophenyl)guanidine play in microbial nitrogen cycling, and how can this be leveraged in environmental studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.